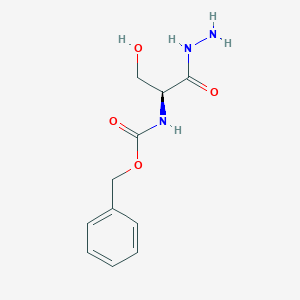

(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate

Beschreibung

(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative characterized by a hydrazinyl group, a hydroxyl group, and a benzyl moiety. Its structure is derived from L-serine, as evidenced by its synthesis starting from L-serine methyl ester hydrochloride, followed by reactions with benzyl chloroformate and hydrazine hydrate .

Key physical properties include:

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c12-14-10(16)9(6-15)13-11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12H2,(H,13,17)(H,14,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDRJXCGIRLAEC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949429 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26582-86-5 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-serine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26582-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((Benzyloxy)carbonyl)-L-serinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026582865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(benzyloxy)carbonyl]-L-serinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Given its structural similarity to hydrazine, it may interact with carbonyl compounds, particularly aldehydes and ketones.

Mode of Action

Z-SER-NHNH2, like hydrazine, can undergo a nucleophilic addition reaction with carbonyl compounds to form a hydrazone. This reaction is similar to imine formation. The weakly acidic N-H bond in the hydrazone is then deprotonated to form the hydrazone anion. This reaction is part of the Wolff-Kishner reduction, which is a method for converting carbonyl compounds to alkanes.

Biochemical Pathways

The compound’s ability to react with carbonyl compounds suggests it could potentially interfere with metabolic pathways involving these compounds.

Biologische Aktivität

(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, with the molecular formula C17H19N3O4 and a molecular weight of 329.35 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including hydrazine and carbamate moieties, which contribute to its reactivity and biological interactions. The IUPAC name is benzyl N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate, and it is cataloged under CAS number 16679-95-1.

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve:

- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can significantly reduce the viability of cancer cells, suggesting it may interfere with cell cycle progression.

- Induction of Apoptosis : Preliminary findings indicate that the compound may trigger programmed cell death in malignant cells through intrinsic pathways.

- Interaction with Biological Targets : The compound's structure allows it to interact with specific enzymes and receptors involved in cancer progression, although detailed studies are needed to elucidate these interactions fully .

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to evaluate the efficacy of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |

These results indicate that the compound exhibits promising cytotoxic activity, particularly against breast and cervical cancer cells.

Interaction Studies

Further studies have investigated the binding affinity of this compound with various biological targets:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in tumor growth.

- Receptor Binding : Initial data suggest that it may bind to receptors associated with cancer signaling pathways, although specific receptor interactions remain to be characterized .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.

- MCF-7 Cell Line Analysis : Another investigation revealed that the compound caused G0/G1 phase arrest in MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional differences between (S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate and analogous compounds:

Key Structural and Functional Insights

Hydrazinyl Group: The hydrazinyl moiety in the target compound distinguishes it from analogs with amino or methylamino groups. This group enhances nucleophilicity, making it suitable for forming hydrazones or coordinating with metal ions . Compared to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, the hydrazinyl group increases reactivity but may reduce metabolic stability .

Stereochemistry: The S-configuration is critical for biological activity. For example, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (a related compound) showed 98% yield in synthesis, emphasizing the role of stereochemistry in reaction efficiency .

Biological Activity: Enzyme Inhibition: Benzyl carbamates with aromatic substituents (e.g., 3-chlorophenyl in ) exhibit high selectivity for AChE/BChE inhibition, suggesting that the target compound’s hydrazinyl group could be modified to enhance similar activity .

Pharmacological Potential

- Compared to di-carbamate derivatives (), which show AChE inhibition, the target compound’s selectivity may differ due to its unique substituents .

Vorbereitungsmethoden

Stepwise Synthesis of N-Cbz-L-Serine Methyl Ester

-

Amino Protection :

Dissolve L-serine (10 mmol) in 20 mL DCM/water (1:1). Add TEA (11 mmol) and cool to 0°C. Slowly add Cbz-Cl (11 mmol) with stirring. Warm to room temperature and stir for 3 hours. Extract the organic layer, wash with 1 M HCl and brine, dry over Na₂SO₄, and concentrate to obtain N-Cbz-L-serine. -

Esterification :

Suspend N-Cbz-L-serine (10 mmol) in 15 mL methanol. Add SOCl₂ (20 mmol) dropwise at 0°C. Reflux for 4 hours. Remove solvent under reduced pressure to yield N-Cbz-L-serine methyl ester as a white solid.

Hydrazide Formation

Suspend N-Cbz-L-serine methyl ester (10 mmol) in 30 mL methanol. Add hydrazine hydrate (40 mmol) and stir at room temperature for 72 hours. Cool to −20°C, filter the precipitate, and recrystallize from ethanol/water (1:2) to obtain the title compound as white crystals.

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Methanol vs. Tetrahydrofuran (THF) : Methanol provides higher yields (85–97%) due to better solubility of intermediates. THF, used for sterically hindered substrates, requires reflux but risks side reactions.

-

Temperature : Room temperature minimizes byproduct formation (e.g., carbohydrazides), while reflux accelerates reaction kinetics.

Byproduct Mitigation

-

Carbohydrazide Formation : Excess hydrazine (>5 equivalents) or prolonged heating leads to symmetrical carbohydrazides. Monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures reaction termination at the hydrazide stage.

-

Cbz Deprotection : Acidic or reductive conditions cleave the Cbz group. Neutral pH and inert atmospheres (argon) preserve the protecting group during synthesis.

Structural Characterization

Spectroscopic Data

Purity Analysis

-

HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Elemental Analysis : C 52.17%, H 5.97%, N 16.59% (calculated for C₁₁H₁₅N₃O₄).

Applications in Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing serine residues with orthogonal Cbz protection. Its hydrazide group enables native chemical ligation (NCL) for constructing large peptides, as demonstrated in the synthesis of post-translationally modified Max protein.

Case Study :

In a one-pot synthesis of Max protein, the hydrazide undergoes in situ conversion to an acyl azide using NaNO₂, followed by thioesterification and ligation with cysteine-containing peptides. This method achieves 25% overall yield with minimal intermediate purification .

Q & A

Basic Research Question

- NMR : and NMR (e.g., δ 7.25–7.43 ppm for benzyl protons, δ 157.0 ppm for carbamate carbonyl) confirm stereochemistry and functional groups .

- X-ray Crystallography : ORTEP-3 () and SHELX () are critical for absolute configuration determination. For example, bond angles (e.g., N2–C9–C10: 115.08°) and torsion angles (e.g., −167.97° for C9–N2–N3–C10) validate the (S)-configuration .

What strategies mitigate challenges in reaction scalability, such as byproduct formation or low enantiomeric excess?

Advanced Research Question

-

Byproduct Control :

- Use of chiral auxiliaries (e.g., L-serine derivatives) preserves stereochemical integrity .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) removes hydrazine byproducts.

-

Scalability :

Challenge Solution Exothermic reactions Gradual reagent addition and temperature monitoring Solvent volume Switch to continuous flow reactors for better heat/mass transfer .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

Advanced Research Question

Key analogs and their modifications:

| Analog | Structural Variation | Biological Impact | Source |

|---|---|---|---|

| Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate | Pyrrolidine ring | Enhanced target binding via conformational rigidity | |

| (S)-Benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate | Hydroxy-pyrrolidine moiety | Improved solubility and metabolic stability | |

| Benzyl (S)-(1-cyano-2-phenylethyl)carbamate | Cyano substitution | Increased electrophilicity for covalent inhibition |

What computational and experimental methods validate the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Simulations using software like AutoDock Vina predict binding affinities to enzymes (e.g., hydrolases).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for target binding .

- Kinetic Studies : Pseudo-first-order assays quantify inhibition constants () under varying pH/temperature conditions .

What are the best practices for handling and storage to maintain compound stability?

Basic Research Question

-

Handling : Use inert atmosphere (N₂/Ar) to prevent oxidation of hydrazine and hydroxy groups.

-

Storage :

Condition Stability Temperature −20°C (long-term), 4°C (short-term) Solvent Lyophilized solid or in anhydrous DMSO -

Decomposition Signs : Discoloration (yellow → brown) indicates hydrazine oxidation; discard if >5% degradation via HPLC .

How does the compound’s reactivity differ in protic vs. aprotic solvents during functionalization?

Advanced Research Question

- Protic Solvents (e.g., EtOH) : Promote nucleophilic attack (e.g., hydrazine → amide formation) but risk hydrolysis of the carbamate group.

- Aprotic Solvents (e.g., DMF) : Favor SN2 mechanisms (e.g., benzyl group substitution) with slower reaction rates.

| Solvent | Reaction Rate (k, s⁻¹) | Primary Pathway |

|---|---|---|

| EtOH | 0.15 ± 0.02 | Hydrolysis |

| DMF | 0.08 ± 0.01 | Substitution |

| Optimize by using mixed solvents (e.g., THF/H₂O) for balanced reactivity . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.